Lorazepam acetate

Overview

Description

Lorazepam acetate is a derivative of lorazepam, a benzodiazepine medication commonly used for its anxiolytic, sedative, and anticonvulsant properties. Benzodiazepines, including lorazepam, act on the central nervous system to produce calming effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. This compound is often used in clinical settings for the management of anxiety disorders, insomnia, and seizures, as well as for sedation during medical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lorazepam acetate involves several steps. One common method includes the reaction of a ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring to obtain an acetoxyl intermediate. This intermediate is then reacted with sodium hydroxide in ethanol, followed by filtration and crystallization using ethanol and ethyl acetate to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentrations, to ensure high yield and purity. The final product is typically crystallized and purified through multiple stages to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Lorazepam acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly involving the acetoxy group, can lead to the formation of different derivatives with varying biological activities

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under controlled conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deacetylated derivatives .

Scientific Research Applications

Lorazepam acetate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.

Biology: this compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: It is extensively researched for its therapeutic effects in treating anxiety, insomnia, and seizure disorders. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of benzodiazepines.

Industry: this compound is utilized in the formulation of pharmaceutical products, including oral tablets and injectable solutions .

Mechanism of Action

Lorazepam acetate exerts its effects by binding to benzodiazepine receptors on the GABA-A receptor complex. This binding enhances the effect of GABA, leading to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The primary molecular targets are the GABA-A receptors, which play a crucial role in mediating the anxiolytic, sedative, and anticonvulsant effects of this compound .

Comparison with Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties but a longer half-life.

Clonazepam: Known for its anticonvulsant effects and used primarily in the treatment of seizure disorders.

Midazolam: Often used for its rapid onset of action in sedation and anesthesia.

Alprazolam: Commonly prescribed for anxiety and panic disorders, with a shorter duration of action compared to lorazepam

Uniqueness of Lorazepam Acetate: this compound is unique due to its intermediate duration of action, making it suitable for both acute and chronic management of anxiety and seizure disorders. Its relatively rapid onset and moderate half-life provide a balance between efficacy and safety, reducing the risk of accumulation and prolonged sedation .

Biological Activity

Lorazepam acetate, a derivative of lorazepam, is widely used in clinical settings for its anxiolytic, sedative, and anticonvulsant properties. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing adverse effects. This article synthesizes current research findings, including pharmacodynamics, pharmacokinetics, and case studies related to this compound.

This compound functions primarily as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability . The compound's action is compartmentalized within various brain regions, influencing anxiety disorders through binding in the amygdala and seizure disorders via effects on the cerebral cortex .

Pharmacokinetics

This compound exhibits several pharmacokinetic properties that influence its clinical use:

- Absorption : Rapidly absorbed with an oral bioavailability of approximately 90%. Peak plasma concentrations occur within 2 hours post-administration .

- Volume of Distribution : Approximately 1.3 L/kg, indicating extensive distribution within the body but limited rapid redistribution in the brain due to its lipophilicity .

- Protein Binding : Highly protein-bound (91±2%), which affects its free concentration in plasma and subsequent activity .

- Metabolism : Primarily metabolized in the liver to an inactive glucuronide form, which is eliminated via the kidneys .

Biological Activity Data Table

The following table summarizes key biological activities and pharmacological effects of this compound:

Case Studies and Research Findings

- Adverse Events Study : A recent study analyzed data from the FDA Adverse Event Reporting System (FAERS) and found that lorazepam is linked to significant adverse events such as drug abuse, delirium, and psychotic disorders. The study emphasizes the need for careful monitoring when prescribing this compound .

- Cancer Research Implications : Research has shown that lorazepam can stimulate IL-6 production in pancreatic cancer models, suggesting that its use may have implications for cancer patients by modifying the tumor microenvironment. This highlights a potential risk when prescribing benzodiazepines in oncology settings .

- Enantioselective Hydrolysis Study : An investigation into the hydrolysis rates of racemic this compound indicated significant differences between enantiomers. The (R)-enantiomer was hydrolyzed more rapidly than the (S)-enantiomer in human liver microsomes, suggesting that metabolic pathways may differ based on molecular structure .

Properties

IUPAC Name |

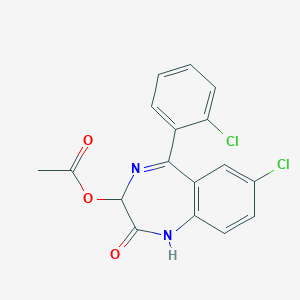

[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDZMDOLVUBPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951169 | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2848-96-6 | |

| Record name | Lorazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2848-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002848966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4HA6DWZ18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lorazepam acetate interact with human serum albumin (HSA)?

A1: this compound exhibits stereoselective binding to HSA, with the (S)-enantiomer showing higher affinity. [, ] This suggests that the binding site on HSA recognizes and preferentially binds to one specific spatial arrangement of atoms within this compound. Furthermore, the presence of ibuprofen, specifically the (+)-(S)-enantiomer, significantly enhances the binding of (S)-Lorazepam acetate to HSA. [] This suggests a cooperative allosteric interaction, where the binding of ibuprofen at a distinct site on HSA influences the binding affinity for this compound at its specific site.

Q2: What is the significance of studying the interaction between this compound, ibuprofen and HSA?

A2: Understanding the binding interactions of drugs like this compound with HSA is crucial for several reasons. Firstly, HSA acts as a carrier protein in the blood, and the extent to which a drug binds to HSA can significantly affect its distribution, efficacy, and clearance from the body. [] Secondly, co-administration of drugs is common, and allosteric interactions, as observed with this compound and ibuprofen, can alter the expected pharmacokinetic profiles of the individual drugs. This could lead to either increased therapeutic effects or potentially undesirable drug interactions. Therefore, studying these interactions provides valuable insights into drug behavior in the body and informs safer and more effective drug administration practices.

Q3: What techniques were used to study the interaction between this compound and HSA?

A3: The research papers employed various techniques, including equilibrium binding measurements, fluorescence spectroscopy, and stopped-flow kinetics to study the interaction. [, ] Changes in the fluorescence of this compound upon binding to HSA allowed researchers to determine binding affinities and kinetic parameters. By observing how these parameters change in the presence of ibuprofen, researchers were able to characterize the allosteric interaction between the two drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.